

Application Notes and Protocols: Asymmetric Alkylation of N-Acetyl-(+)-Pseudoephedrine

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Compound of Interest

Compound Name: *N*-Acetyl-(+)-Pseudoephedrine

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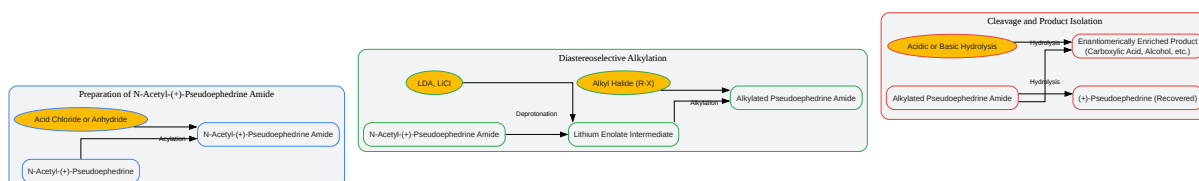
These application notes provide a detailed protocol for the diastereoselective alkylation of **N-acetyl-(+)-pseudoephedrine** amides. This method, pioneered by Andrew G. Myers, offers a robust and highly stereocontrolled route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.^{[1][2][3]} The use of (+)-pseudoephedrine as a chiral auxiliary is advantageous due to its low cost and the high crystallinity of the intermediate amides, often facilitating purification by recrystallization.^{[2][4]}

I. Overview of the Reaction

The Myers asymmetric alkylation involves the deprotonation of an N-acyl pseudoephedrine amide using a strong base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then reacts with an alkyl halide electrophile in a highly diastereoselective manner.^[1] The presence of lithium chloride (LiCl) is often crucial for achieving high yields and selectivities.^{[5][6]} The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the desired chiral product.^{[7][8]}

II. Experimental Workflow

The overall experimental workflow for the asymmetric alkylation of **N-acetyl-(+)-pseudoephedrine** is depicted below.



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Caption: Experimental workflow for the asymmetric alkylation.

III. Detailed Experimental Protocols

A. Preparation of N-Acetyl-(+)-Pseudoephedrine Amide

This protocol describes the acylation of (+)-pseudoephedrine with an acid chloride.

Materials:

- (+)-Pseudoephedrine
- Acid chloride (e.g., propionyl chloride)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
- Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash chromatography or recrystallization.

B. Diastereoselective Alkylation of the N-Acetyl-(+)-Pseudoephedrine Amide

This protocol details the enolization and subsequent alkylation of the pseudoephedrine amide.
[\[2\]](#)

Materials:

- **N-Acetyl-(+)-pseudoephedrine** amide

- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Lithium chloride (LiCl), anhydrous
- Alkyl halide (e.g., benzyl bromide)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Schlenk flask or oven-dried round-bottom flask with a septum
- Syringes

Procedure:

- In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.
- In a separate oven-dried flask, dissolve the **N-acetyl-(+)-pseudoephedrine** amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).
- Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe. Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.
- Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.^{[7][9]}

- Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours depending on the electrophile.
- Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with EtOAc (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash chromatography or recrystallization to yield the alkylated amide. Diastereomeric ratios can be determined by HPLC or ¹H NMR analysis.^[7]

IV. Quantitative Data Summary

The following tables summarize representative yields and diastereomeric ratios for the alkylation of various pseudoephedrine amides.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides^{[7][9]}

Entry	R in R-CH ₂ -CON(Me)Ps	Alkyl Halide (R'-X)	Product	Yield (%)	Diastereomeric Ratio (dr)
1	H	CH ₃ I	CH ₃ CH ₂ -	88	>99:1
2	H	C ₂ H ₅ I	CH ₃ (CH ₂) ₂ -	83	>99:1
3	H	BnBr	PhCH ₂ CH ₂ -	80	>99:1
4	H	n-BuI	CH ₃ (CH ₂) ₄ -	70	>99:1
5	CH ₃	CH ₃ I	(CH ₃) ₂ CH-	89	98:2
6	Ph	CH ₃ I	Ph(CH ₃)CH-	88	97:3

Table 2: Formation of Quaternary Centers via Enolization-Alkylation^{[8][9]}

Entry	Starting Amide	Alkyl Halide	Yield (%)	Diastereomeric Ratio (dr)
1	α -Methylbutyramide	Allyl Bromide	92	95:5
2	α -Methylbutyramide	Benzyl Bromide	91	96:4
3	α -Phenylbutyramide	Methyl Iodide	85	>99:1
4	α -Phenylbutyramide	Ethyl Iodide	82	98:2

V. Cleavage of the Chiral Auxiliary

The alkylated pseudoephedrine amides can be readily converted to the corresponding carboxylic acids, alcohols, aldehydes, or ketones.

A. Hydrolysis to Carboxylic Acids

Acidic Hydrolysis:^[7]

- Conditions: 9 N H₂SO₄ in dioxane, 115 °C.
- Outcome: High yields of the enantiomerically enriched carboxylic acid.

Basic Hydrolysis:^{[7][8]}

- Conditions: Tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water, 95 °C.
- Outcome: Generally high-yielding and avoids racemization.

B. Reduction to Alcohols

- Conditions: Reduction with a suitable hydride reagent such as LiAlH_4 or LiBH_4 .
- Outcome: Provides the corresponding primary alcohol.

VI. Logical Relationship of Stereochemical Control

The high diastereoselectivity of the alkylation is attributed to the chelation of the lithium cation by the enolate oxygen and the oxygen of the pseudoephedrine auxiliary. This forms a rigid chair-like transition state that directs the incoming electrophile to one face of the enolate.

Caption: Chelation-controlled stereochemical model.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

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